Quinolin-5-yl dimethylcarbamate

Alzheimer's disease cholinesterase inhibition multi-target-directed ligand

Quinolin-5-yl dimethylcarbamate (CAS 28768-80-1, C₁₂H₁₂N₂O₂, MW 216.24) is a quinoline-O-carbamate derivative that functions as a reversible dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). In the primary research literature it is designated compound 3e and was rationally designed via a multi-target-directed ligand (MTDL) strategy for Alzheimer's disease research.

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
Cat. No. B14128741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinolin-5-yl dimethylcarbamate
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESCN(C)C(=O)OC1=CC=CC2=C1C=CC=N2
InChIInChI=1S/C12H12N2O2/c1-14(2)12(15)16-11-7-3-6-10-9(11)5-4-8-13-10/h3-8H,1-2H3
InChIKeyHGFFUYIDPDPZEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinolin-5-yl dimethylcarbamate – A Dual Cholinesterase Inhibitor in the Quinoline-O-Carbamate Class


Quinolin-5-yl dimethylcarbamate (CAS 28768-80-1, C₁₂H₁₂N₂O₂, MW 216.24) is a quinoline-O-carbamate derivative that functions as a reversible dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). In the primary research literature it is designated compound 3e and was rationally designed via a multi-target-directed ligand (MTDL) strategy for Alzheimer's disease research [1]. Its carbamate functionality is attached at the 5‑position of the quinoline ring, a regiochemical choice that profoundly influences its pharmacological profile relative to other positional isomers [1].

Why Positional Isomer Substitution Fails for Quinolin-5-yl dimethylcarbamate


Quinoline-O-carbamates with identical carbamate substituents but different ring attachment points (positions 4, 5, 6, 7, 8) display sharply divergent enzyme selectivity profiles. Simple interchange between, e.g., the 5‑yl and 4‑yl or 8‑yl regioisomers, converts a balanced dual AChE/BuChE inhibitor into a BuChE‑selective or AChE‑selective agent, thereby undermining the multi-target design principle [1]. The quantitative data below demonstrate that quinolin-5-yl dimethylcarbamate occupies a unique selectivity “window” that cannot be replicated by its closest regioisomeric or N‑alkyl analogs.

Quantitative Differentiation of Quinolin-5-yl dimethylcarbamate from Closest Analogs


Balanced Dual AChE/BuChE Inhibition vs. BuChE‑Selective 4‑Position Isomer (3a)

Quinolin-5-yl dimethylcarbamate (3e) inhibits both electric eel AChE and equine serum BuChE with IC₅₀ values of 4.5 µM and 0.94 µM, yielding a selectivity index (SI = AChE IC₅₀ / BuChE IC₅₀) of 4.8. In contrast, the 4‑position regioisomer (3a) is a markedly weaker dual inhibitor (eeAChE IC₅₀ = 10.8 µM, eqBuChE IC₅₀ = 2.8 µM) and, when its N‑alkyl group is varied, the 4‑substituted series consistently behaves as BuChE‑selective agents [1].

Alzheimer's disease cholinesterase inhibition multi-target-directed ligand

Dual Inhibition Profile Superior to AChE‑Selective 8‑Position Isomer (3m)

The 8‑position isomer quinolin-8-yl dimethylcarbamate (3m) is a selective eeAChE inhibitor (IC₅₀ = 6.5 µM) with only weak BuChE activity (7.3 % inhibition at 25 µM). The 5‑position isomer (3e) provides substantial BuChE inhibition (IC₅₀ = 0.94 µM) alongside comparable AChE potency, making it suitable for dual-target engagement whereas 3m is functionally a single-target agent [1].

Alzheimer's disease cholinesterase regioselectivity SAR

Moderate Selectivity Window vs. Highly Balanced Diethyl Analog (3f)

Within the 5‑oxy‑quinoline series, replacing the N,N‑dimethyl group (3e) with N,N‑diethyl (3f) increases AChE potency 3.5‑fold (IC₅₀ 1.3 µM vs. 4.5 µM) and slightly improves BuChE potency (0.81 µM vs. 0.94 µM), yielding a near‑balanced SI of 1.6 vs. 4.8 for 3e. Both are dual inhibitors, but 3e retains a modest BuChE preference that may be advantageous when a slight BuChE bias is desired [1].

SAR selectivity index carbamate N‑alkyl optimization

Dual Cholinesterase Activity Benchmarked Against Clinical Drug Rivastigmine

In the same assay panel, rivastigmine—a clinically approved dual AChE/BuChE inhibitor—exhibited eeAChE IC₅₀ = 10.2 µM and eqBuChE IC₅₀ = 4.9 µM (SI = 2.1). Quinolin-5-yl dimethylcarbamate (3e) is more potent on both enzymes (2.3‑fold on AChE, 5.2‑fold on BuChE) and provides a wider selectivity window (SI = 4.8 vs. 2.1), positioning it as a useful tool compound for investigating BuChE‑biased dual inhibition [1].

Alzheimer's disease clinical comparator dual inhibitor

Anti‑Inflammatory Multi‑Target Activity Not Shared by All Positional Isomers

In LPS‑stimulated BV‑2 microglial cells, quinolin-5-yl dimethylcarbamate (3e) at 1–2 µM significantly suppressed the production of IL‑6, IL‑1β, and NO. By comparison, the 4‑position isomers 3a and 3c reduced IL‑6 and NO but failed to significantly lower IL‑1β, while the 8‑position isomer 3m did not reduce IL‑1β [1]. The 5‑position compound thus uniquely combines dual cholinesterase inhibition with broad anti‑inflammatory activity.

neuroinflammation multi-target ligand BV-2 microglia

High‑Value Application Scenarios for Quinolin-5-yl dimethylcarbamate Procurement


Multi‑Target‑Directed Ligand (MTDL) Discovery for Alzheimer's Disease

Quinolin-5-yl dimethylcarbamate (3e) serves as a validated starting point for medicinal chemistry programs aimed at dual AChE/BuChE inhibition coupled with anti‑inflammatory activity. Its balanced yet BuChE‑biased profile (SI = 4.8) and demonstrated suppression of IL‑6, IL‑1β, and NO in microglial cells make it suitable for structure‑activity relationship (SAR) expansion campaigns [1].

Regioselectivity and Selectivity‑Switch Probe Studies

Because the 5‑yl isomer alone provides dual inhibition while the 4‑, 6‑, and 8‑yl isomers are single‑target selective, this compound is an essential reference tool for probing how carbamate attachment position governs cholinesterase selectivity. Comparative panels using 3e alongside 3a (4‑yl) or 3m (8‑yl) enable mechanistic enzymology and computational docking studies [1].

In Vitro Neuroinflammation Model Compound

The confirmed reduction of IL‑6, IL‑1β, and NO in LPS‑challenged BV‑2 cells, combined with the absence of cytotoxicity at 2 µM, positions 3e as a reliable positive control or test compound for neuroinflammatory assays that require concurrent cholinesterase engagement [1].

Pre‑Clinical Candidate Benchmarking and Pharmacophore Validation

With human enzyme data (hAChE IC₅₀ = 10.4 µM, hBuChE IC₅₀ = 3.7 µM) and cross‑species comparisons to rivastigmine and donepezil available from the same study, 3e can serve as a calibration standard in translational AD models and as a pharmacophore template for designing next‑generation MTDLs [1].

Quote Request

Request a Quote for Quinolin-5-yl dimethylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.